molecular formula C18H19NO3S B12287486 benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

Cat. No.: B12287486
M. Wt: 329.4 g/mol
InChI Key: PTFJNZDQRVPSQX-UHFFFAOYSA-N
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Description

Benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate is a carbamate derivative characterized by an epoxide (oxiran-2-yl) and a thioether (phenylsulfanylethyl) group. The compound combines a benzyl carbamate scaffold with a substituted ethyl chain, conferring unique reactivity and physicochemical properties.

Properties

IUPAC Name

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJNZDQRVPSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163462-16-6
Record name Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate typically involves the reaction of phenylmethyl carbamate with an epoxide and a thiophenol derivative. The reaction conditions often require a catalyst to facilitate the formation of the oxirane ring and the subsequent attachment of the phenylthio group. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

On an industrial scale, the production of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-[(1S)-1-[(2R)-Oxiran-2-yl]-2-Phenylethyl]carbamate

  • Molecular Formula: C₁₆H₂₁NO₃ (inferred)
  • Key Features :
    • Replaces the benzyl group with a tert-butyl carbamate.
    • Retains the epoxide group but substitutes the phenylsulfanyl with a simple phenyl group.
    • Stereospecificity: (1S,2R) configuration .
  • Absence of sulfur reduces susceptibility to oxidative metabolism.

Benzyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]carbamate

  • Molecular Formula: C₁₄H₁₇NO₄
  • Key Features :
    • Contains a bicyclic ether (2-oxabicyclo[2.1.1]hexane) instead of an epoxide.
    • Hydroxymethyl group introduces polarity and hydrogen-bonding capacity .
  • Physicochemical Data :
    • Density: 1.32 g/cm³ (predicted).
    • pKa: 11.74 (predicted), indicating moderate basicity .
  • Implications :
    • The rigid bicyclic structure may limit conformational flexibility, affecting binding to biological targets.
    • Higher polarity compared to the target compound due to the hydroxymethyl group.

Calpeptin (Benzyl N-[(1S)-3-Methyl-1-{[(2R)-1-Oxohexan-2-yl]carbamoyl}butyl]carbamate)

  • Key Features: Peptidyl aldehyde with a carbamate and branched alkyl chain. Known as a calpain protease inhibitor .
  • Implications: The aldehyde group enables covalent binding to enzyme active sites, a feature absent in the target compound.

Benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(Benzylamino)-5-[[(2S)-1-(Benzylamino)-3-Methyl-1-Oxobutan-2-yl]amino]-3-Hydroxy-5-Oxo-1-Phenylpentan-2-yl]amino]-4-Methyl-1-Oxopentan-2-yl]carbamate

  • Molecular Formula : C₄₄H₅₅N₅O₆
  • Key Features :
    • Highly complex peptidomimetic structure with multiple stereocenters and benzyl groups.
    • Combines carbamate and amide functionalities .
  • Implications :
    • The size and complexity (molecular weight: 749.9 g/mol) contrast sharply with the target compound, likely limiting membrane permeability.
    • Highlights the diversity of carbamate applications in designing large bioactive molecules.

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate C₁₈H₁₉NO₃S (inferred) Epoxide, thioether, carbamate ~333.4 (calculated) High lipophilicity; reactive epoxide
tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate C₁₆H₂₁NO₃ Epoxide, phenyl, tert-butyl carbamate ~275.3 Stereospecific; increased steric bulk
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate C₁₄H₁₇NO₄ Bicyclic ether, hydroxymethyl 263.29 Rigid structure; polar functional groups
Calpeptin C₁₅H₂₁N₃O₃ Peptidyl aldehyde, carbamate 291.34 Enzyme inhibitor; covalent binding moiety

Research Findings and Implications

  • Reactivity : The target compound’s epoxide group is more reactive than the bicyclic ether in ’s compound, enabling participation in ring-opening reactions for derivatization .
  • Metabolic Stability : The phenylsulfanyl group may increase susceptibility to oxidative metabolism compared to tert-butyl or hydroxymethyl substituents .

Biological Activity

Benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate is a complex organic compound notable for its unique structural features, including an oxirane ring and a phenylthio group. These characteristics contribute to its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article will explore the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3S, with a molecular weight of 329.4 g/mol. Its structure includes:

  • Oxirane Ring : A three-membered cyclic ether that can undergo nucleophilic attack.
  • Phenylthio Group : Enhances reactivity and potential interactions with biological targets.
  • Carbamate Functional Group : Contributes to the compound's solubility and stability.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules through the reactive oxirane ring. This mechanism allows the compound to potentially inhibit enzymatic activity or alter receptor functions, making it a candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may interact with active sites of enzymes, leading to inhibition.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

Biological Activity Studies

Recent research has highlighted the compound's biological activities, particularly in antimicrobial applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against several strains, including:
    • Gram-positive bacteria : Staphylococcus aureus
    • Gram-negative bacteria : Escherichia coli
    • Fungi : Candida species
    The Minimum Inhibitory Concentration (MIC) values for these tests ranged from 6.25 to 200 µg/mL, demonstrating a broad spectrum of activity .
  • Case Study on Anticancer Activity : Similar compounds have shown promise in anticancer studies. For instance, derivatives with structural similarities have been evaluated for their efficacy against ovarian cancer xenografts in animal models, showing tumor growth suppression .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Oxirane Ring : Using epoxidation reactions with suitable reagents.
  • Nucleophilic Substitution : Introducing the phenylthio group through nucleophilic attack on the epoxide.
  • Carbamate Formation : Reacting with carbamic acid derivatives to yield the final product.

These steps can be optimized using advanced techniques such as continuous flow reactors and chromatography for purification.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Attributes
Phenylmethyl carbamateLacks oxirane and phenylthio groupsLess reactive than benzyl N-[1-(oxiran-2-yl)...]
Epoxide derivativesSimilar structure but may lack phenylthio groupFocused on epoxide reactivity without additional functionalities
Thiophenol derivativesContain phenylthio group but lack oxirane ringPrimarily used for thioether chemistry without carbamate functionality

The combination of an oxirane ring and a phenylthio group in this compound provides distinct chemical reactivity and potential biological activity not found in other compounds listed above.

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